1-(5-Nitro-thiazol-2-yl)-piperazine
Overview
Description
1-(5-Nitro-thiazol-2-yl)-piperazine is a chemical compound that features a piperazine ring substituted with a 5-nitro-thiazole group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Nitro-thiazol-2-yl)-piperazine typically involves the reaction of piperazine with 5-nitro-thiazole. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Nitro-thiazol-2-yl)-piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anticancer properties due to its ability to inhibit specific enzymes involved in cancer cell proliferation
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Nitro-thiazol-2-yl)-piperazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as NAD(P)H:quinone oxidoreductase1 (NQO1), which plays a role in cellular redox balance. By inhibiting this enzyme, the compound can induce oxidative stress in cancer cells, leading to cell death .
Comparison with Similar Compounds
5-Methyl-N-(5-nitro-thiazol-2-yl)-3-phenylisoxazole-4-carboxamide (MNPC): Another compound with a nitro-thiazole group, known for its dual inhibition of NQO1 and glutathione transferases.
N-(5-Nitro-thiazol-2-yl)-benzamide: Shares the nitro-thiazole moiety and is used in similar research applications.
Uniqueness: 1-(5-Nitro-thiazol-2-yl)-piperazine is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it a valuable compound for research in medicinal chemistry and other scientific fields .
Properties
IUPAC Name |
5-nitro-2-piperazin-1-yl-1,3-thiazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2S/c12-11(13)6-5-9-7(14-6)10-3-1-8-2-4-10/h5,8H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGMKWIHCNMCHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(S2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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